molecular formula C8H17N B180006 2-Isobutylpyrrolidine CAS No. 124602-03-5

2-Isobutylpyrrolidine

Cat. No.: B180006
CAS No.: 124602-03-5
M. Wt: 127.23 g/mol
InChI Key: GNUABXXBKUNKNU-UHFFFAOYSA-N
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Description

2-Isobutylpyrrolidine is a chemical compound with the molecular formula C8H17N. It belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes an isobutyl group attached to the second position of the pyrrolidine ring. It is a colorless liquid with a characteristic odor and is used in various scientific and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated pyrrolidine derivatives .

Scientific Research Applications

2-Isobutylpyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isobutylpyrrolidine involves its interaction with molecular targets, primarily through its nitrogen atom. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-Isobutylpyrrolidine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(2-methylpropyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)6-8-4-3-5-9-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUABXXBKUNKNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isobutylpyrrolidine
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2-Isobutylpyrrolidine
Reactant of Route 6
2-Isobutylpyrrolidine

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